(4-Cyano-2-fluorophenyl)methanesulfonamide chemical structure and molecular weight
(4-Cyano-2-fluorophenyl)methanesulfonamide chemical structure and molecular weight
An In-Depth Technical Guide to (4-Cyano-2-fluorophenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive analysis of (4-Cyano-2-fluorophenyl)methanesulfonamide, a fluorinated benzonitrile derivative of significant interest to the pharmaceutical and chemical synthesis sectors. The document elucidates the compound's precise chemical structure and molecular properties, grounded in publicly available database information. Furthermore, it outlines a plausible and detailed synthetic pathway for its preparation, leveraging established organic chemistry principles and information on key precursors. This guide is intended for researchers, chemists, and drug development professionals, offering foundational data and practical insights into the synthesis and potential applications of this valuable chemical building block.
Chemical Identity and Structural Elucidation
(4-Cyano-2-fluorophenyl)methanesulfonamide is a specific organic compound characterized by a central benzene ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position. A methanesulfonamide group is attached to the ring at the 1-position via a methylene (-CH2-) bridge. This unique combination of functional groups—a hydrogen bond-donating sulfonamide, an electron-withdrawing and metabolically stable fluorine atom, and a polar cyano group—makes it a desirable scaffold in medicinal chemistry.
The precise arrangement of these groups is critical for its chemical reactivity and biological activity. The structural details are confirmed by its molecular formula and various chemical identifiers.
Core Structural Data
The fundamental chemical identity of (4-Cyano-2-fluorophenyl)methanesulfonamide is summarized in the table below.
| Identifier | Value | Source |
| Systematic Name | (4-Cyano-2-fluorophenyl)methanesulfonamide | - |
| Molecular Formula | C₈H₇FN₂O₂S | [1] |
| Molecular Weight | 214.22 g/mol | [2] |
| Monoisotopic Mass | 214.02122 Da | [1] |
| SMILES | C1=CC(=C(C=C1C#N)F)CS(=O)(=O)N | [1] |
| InChI | InChI=1S/C8H7FN2O2S/c9-8-3-6(4-10)1-2-7(8)5-14(11,12)13/h1-3H,5H2,(H2,11,12,13) | [1] |
| InChIKey | VYZAYAQRJUZADD-UHFFFAOYSA-N | [1] |
Structural Diagram and Key Features
The 2D chemical structure illustrates the spatial relationship between the functional groups.
Caption: 2D representation of (4-Cyano-2-fluorophenyl)methanesulfonamide.
Physicochemical and Predicted Properties
| Property | Value / Description | Notes |
| Appearance | Off-white to pale beige crystalline powder | Inferred from similar compounds like N-(4-cyano-2-fluorophenyl) methanesulfonamide.[2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and DMF. | Inferred from similar compounds.[2] |
| XlogP (Predicted) | 0.2 | A measure of lipophilicity. The low value suggests moderate polarity.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2] | Standard practice for complex organic molecules. |
| Stability | Stable under normal conditions; potentially sensitive to moisture.[2] | The sulfonamide group can be susceptible to hydrolysis under harsh conditions. |
Proposed Synthetic Pathway and Methodology
A validated, multi-gram synthesis protocol for (4-Cyano-2-fluorophenyl)methanesulfonamide is not published in peer-reviewed literature. However, a logical and robust synthetic route can be designed based on established chemical transformations and the availability of key precursors, such as (4-cyano-2-fluorophenyl)methanesulfonyl chloride .[3][4] The proposed pathway involves the conversion of this sulfonyl chloride to the final sulfonamide via amination.
Synthetic Workflow Diagram
The following workflow illustrates a plausible multi-step synthesis starting from a common building block.
Caption: Proposed high-level synthetic workflow.
Experimental Protocol: Amination of the Sulfonyl Chloride Precursor
This protocol describes the final, critical step of the synthesis. The primary scientific rationale is the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
Materials and Reagents:
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(4-Cyano-2-fluorophenyl)methanesulfonyl chloride (1.0 eq)
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Ammonia solution (7 N in methanol, >5.0 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (4-Cyano-2-fluorophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
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Expertise Note: Anhydrous conditions are crucial to prevent the hydrolysis of the reactive sulfonyl chloride back to the sulfonic acid.
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-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add the solution of ammonia in methanol (>5.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.
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Expertise Note: A significant excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated. The slow, cooled addition helps to control the exotherm of the reaction.
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-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
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Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and then with brine.
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Trustworthiness Note: This self-validating work-up ensures the removal of acidic byproducts and water-soluble impurities, which is critical for obtaining a pure product.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Expertise Note: The choice of eluent is determined by the polarity of the product. The polarity difference between the sulfonamide product and any non-polar impurities allows for effective separation.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Cyano-2-fluorophenyl)methanesulfonamide as a solid. Confirm the identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Research Applications and Significance
(4-Cyano-2-fluorophenyl)methanesulfonamide is not an end-product therapeutic but rather a highly valuable intermediate for the synthesis of more complex molecules. Its utility lies in:
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Drug Discovery Libraries: It serves as a building block for creating libraries of novel compounds for high-throughput screening. The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs.
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Fragment-Based Drug Design: The molecule can be used as a fragment in fragment-based screening to identify initial binding interactions with protein targets.
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Synthesis of Active Pharmaceutical Ingredients (APIs): The functional groups on the molecule allow for further chemical modifications, enabling its incorporation into larger, more complex API structures.[2][5]
The strategic placement of the fluoro and cyano groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, potentially enhancing metabolic stability, membrane permeability, and target-binding affinity.
References
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PubChemLite. (4-cyano-2-fluorophenyl)methanesulfonamide (C8H7FN2O2S). Available from: [Link]
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Tradeindia. N-(4-cyano-2-fluorophenyl) Methanesulfonamide - Cas No: 401909-16-8. Available from: [Link]
-
Chemsrc. (4-cyano-2-fluorophenyl)methanesulfonyl chloride. Available from: [Link]
-
LookChem. N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide CAS NO.401909-16-8. Available from: [Link]
-
Georganics. (4-Cyano-2-fluorophenyl)methanesulfonyl chloride. Available from: [Link]
Sources
- 1. PubChemLite - (4-cyano-2-fluorophenyl)methanesulfonamide (C8H7FN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. tradeindia.com [tradeindia.com]
- 3. CAS#:1258640-95-7 | (4-cyano-2-fluorophenyl)methanesulfonyl chloride | Chemsrc [chemsrc.com]
- 4. (4-Cyano-2-fluorophenyl)methanesulfonyl chloride - High purity | EN [georganics.sk]
- 5. N-(4-Cyano-2-fluorophenyl)MethanesulfonaMide, CasNo.401909-16-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
